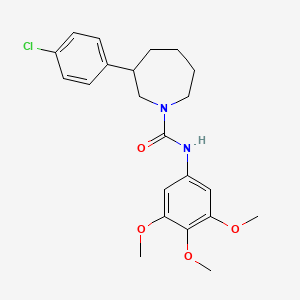![molecular formula C15H15N3O2S B2978558 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one CAS No. 2097862-25-2](/img/structure/B2978558.png)
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridin-3-yl group, a thiophen-2-yl group, and a piperazin-2-one group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or intramolecular radical reactions . For example, 1-pyridin-3-yl-β-carboline derivatives can be synthesized through an intramolecular radical reaction in the presence of tris(trimethylsilyl)silane and azobisisobutyronitrile (TTMSS/AIBN), via a sultam intermediate .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
A study explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those involving thiophen-2-ylmethanamine. These compounds demonstrated significant anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2013). Additionally, certain derivatives showed antibacterial activities, hinting at their broader biomedical applications (Pitucha et al., 2005).
Insecticidal Properties
Research has also indicated that pyridine derivatives exhibit strong insecticidal activities. For instance, a study presented the synthesis and toxicity of pyridine derivatives against cowpea aphid, showcasing the potential of these compounds in agricultural pest control (Bakhite et al., 2014).
Antinociceptive Agents
The development of non-opiate antinociceptive agents has included the exploration of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones. These compounds, particularly those with 1-[(4-aryl-1-piperazinyl)alkyl] modifications, showed significant analgesic activity in animal models, suggesting their potential in pain management without the drawbacks of opioid analgesics (Viaud et al., 1995).
Neuroprotective Effects
There's evidence indicating the neuroprotective effects of certain derivatives of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one. Compounds synthesized for their memory-enhancing abilities in mice suggest potential applications in treating cognitive disorders or enhancing cognitive function (Li Ming-zhu, 2008).
Alzheimer's Disease Therapy
Another study highlights the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, indicating their promise in Alzheimer's disease therapy (Umar et al., 2019).
Propriétés
IUPAC Name |
1-pyridin-3-yl-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(9-13-4-2-8-21-13)17-6-7-18(15(20)11-17)12-3-1-5-16-10-12/h1-5,8,10H,6-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWRJXKFKQBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


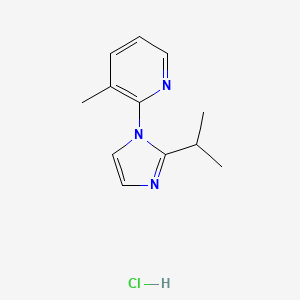


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)
![N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2978485.png)

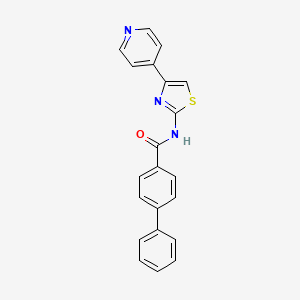
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)
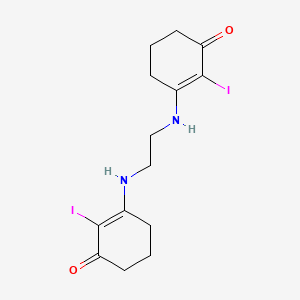
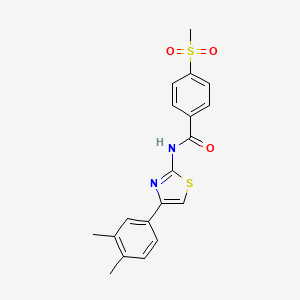
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
